molecular formula C14H18N4O4S B2882644 6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 893379-13-0

6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No. B2882644
CAS RN: 893379-13-0
M. Wt: 338.38
InChI Key: RXAVGYRANDLIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality 6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomeric Behavior and Molecular Conformation

  • Investigation of Molecular Forms : Sulfonamide derivatives, including the specified compound, have been studied for their tautomeric behavior and molecular conformation. These properties are crucial as they relate directly to the pharmaceutical and biological activities of the compounds. Using spectroscopic methods, researchers have identified different tautomeric forms of similar sulfonamide compounds in various states, which is essential for understanding their biological actions (Erturk et al., 2016).

Hydrogen-Bonded Structures and Crystallography

  • Crystal Structures and Binding Motifs : Studies have focused on the crystal structures of pyrimethamine and aminopyrimidine derivatives, which are structurally related to the mentioned compound. These studies reveal insights into the hydrogen-bonded structures and motifs that are significant in understanding the interactions and binding patterns of such compounds (Balasubramani et al., 2007).

Sulfonamide Hybrids in Medicinal Chemistry

  • Designing Sulfonamide Hybrids : The compound , as a sulfonamide derivative, is part of an important class of drugs. Researchers have explored designing and developing sulfonamide hybrids, integrating them with various pharmaceutical active scaffolds. These hybrids exhibit diverse biological activities, which is pivotal for drug development and understanding their role in medicinal chemistry (Ghomashi et al., 2022).

Sulfonamide Group in Drug Design

  • Role in Medicinal Chemistry : The sulfonamide group, a key component of the specified compound, is extensively used in medicinal chemistry. It appears in many marketed drugs and is crucial for inhibiting tetrahydropteroic acid synthetase in sulfonamide antibacterials. The presence of this group in various forms influences the activity and specificity of drugs, which is significant for therapeutic applications (Kalgutkar et al., 2010).

Novel Applications and Insights

  • Research on Polyimides and Polymer Chemistry : Studies involving compounds with sulfonamide groups have extended into areas like polymer chemistry. For instance, research on new polyimides derived from diamines containing sulfonamide units has provided insights into the material properties and potential applications of these polymers (Liaw et al., 1999).

properties

IUPAC Name

4-amino-1,3-dimethyl-2,6-dioxo-N-(1-phenylethyl)pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9(10-7-5-4-6-8-10)16-23(21,22)11-12(15)17(2)14(20)18(3)13(11)19/h4-9,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAVGYRANDLIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1,3-dimethyl-2,6-dioxo-N-(1-phenylethyl)pyrimidine-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.